Galanthaminon

Description

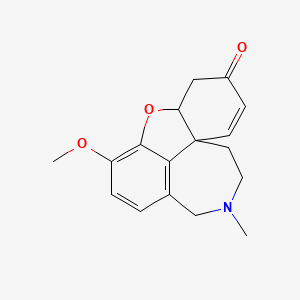

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-6,14H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QENVUHCAYXAROT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23C=CC(=O)CC2OC4=C(C=CC(=C34)C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801124485 | |

| Record name | 4a,5,9,10,11,12-Hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef][2]benzazepin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801124485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

296237-49-5 | |

| Record name | 4a,5,9,10,11,12-Hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef][2]benzazepin-6-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=296237-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4a,5,9,10,11,12-Hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef][2]benzazepin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801124485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6H-Benzofuro[3a,3,2-ef][2]benzazepin-6-one, 4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Natural Occurrence and Biosynthetic Pathways

Phytochemical Sourcing and Distribution

The identification and isolation of Galanthaminon from plant sources are key areas of phytochemical research. Its distribution appears to be limited to the Amaryllidaceae family, often co-occurring with other galanthamine-type alkaloids.

Identification in Rhodolirium andicola Alkaloid Extracts

Rhodolirium andicola, a native Chilean species of the Amaryllidaceae family, has been identified as a natural source of this compound. Studies characterizing the alkaloid composition of this plant have successfully detected this compound in extracts derived from its bulbs. Specifically, gas chromatography-mass spectrometry (GC-MS) analysis of a hexanic alkaloidal extract of R. andicola revealed the presence of this compound alongside other related compounds. This finding establishes R. andicola as a confirmed natural producer of this compound.

Table 1: Galanthamine-Type Alkaloids Detected in Rhodolirium andicola Hexanic Extract

| Compound Name | Alkaloid Type |

|---|---|

| Galanthamine (B1674398) | Galanthamine-type |

| This compound | Galanthamine-type |

| Lycoramine | Galanthamine-type |

| 3-O-acetyl-1,2-dihidro-galanthamine | Galanthamine-type |

Presence and Concentration Dynamics in Leucojum aestivum Populations

Leucojum aestivum, commonly known as the summer snowflake, is a well-documented and commercially significant source of the alkaloid galanthamine. nih.govresearchgate.netcore.ac.uk Extensive research has been conducted on various wild populations of L. aestivum to quantify their galanthamine content, which can vary significantly depending on geographical location and genotype. nih.govcore.ac.uk While L. aestivum is a primary source for galanthamine-type alkaloids, specific data on the natural occurrence and concentration dynamics of this compound within these populations are not as widely reported in scientific literature. The research focus has predominantly been on galanthamine due to its established pharmaceutical applications. nih.govresearchgate.net The biosynthesis of galanthamine involves the reduction of a ketone precursor, suggesting that this compound may exist as an intermediate, though potentially in low concentrations.

Exploration of Other Amaryllidaceae Species as Natural Producers

The Amaryllidaceae family is renowned for its diverse array of alkaloids. ub.edumdpi.com While direct isolation of this compound has been confirmed in Rhodolirium andicola, several other genera are known producers of structurally similar galanthamine-type alkaloids and are therefore considered potential sources of this compound. The close biosynthetic relationship between this compound and galanthamine implies that species rich in the latter may also synthesize the former, even if it is only as a transient intermediate.

Table 2: Selected Amaryllidaceae Genera Known to Produce Galanthamine-Type Alkaloids

| Genus | Examples of Known Alkaloids |

|---|---|

| Galanthus (Snowdrop) | Galanthamine |

| Narcissus (Daffodil) | Galanthamine, Narwedine |

| Lycoris (Spider Lily) | Galanthamine, Lycorine (B1675740) |

| Ungernia | Galanthamine |

| Crinum | Haemanthamine (B1211331), Crinine-types |

Biogenetic Routes and Precursor Utilization

The biosynthesis of this compound is an integral part of the complex network of reactions that produce Amaryllidaceae alkaloids. It shares its foundational pathway with all galanthamine-type alkaloids, originating from aromatic amino acid precursors.

Proposed Enzymatic Steps in Amaryllidaceae Alkaloid Biosynthesis

The biogenesis of the galanthamine skeleton is a multi-step enzymatic process. The pathway culminates in a key intramolecular oxidative phenol (B47542) coupling reaction. chim.it A proposed precursor, 4'-O-methylnorbelladine, undergoes an ortho-para' coupling, likely catalyzed by a cytochrome P-450 dependent enzyme, to form a dienone intermediate. chim.itresearchgate.net This intermediate then spontaneously undergoes an intramolecular Michael addition to create the characteristic benzofuran (B130515) ring system, yielding a compound known as N-demethylnarwedine. chim.it

This compound is the N-methylated ketone form, structurally equivalent to narwedine. The biosynthesis of galanthamine proceeds via the reduction of this carbonyl group in the narwedine/Galanthaminon structure to a hydroxyl group. chim.it Therefore, this compound (or its N-demethylated precursor) is a critical intermediate just before the final reduction step that yields galanthamine. The final step to form galanthamine from its immediate precursor is a stereospecific reduction of the ketone.

Role of Aromatic Amino Acid Precursors in the Biosynthesis of Galanthamine-Type Alkaloids

The core structure of all Amaryllidaceae alkaloids, including this compound, is derived from two aromatic amino acids: L-phenylalanine and L-tyrosine. researchgate.net These primary metabolites are channeled into the specialized alkaloid pathway through a series of enzymatic modifications.

L-phenylalanine serves as the precursor for 3,4-dihydroxybenzaldehyde (B13553). This transformation involves enzymes such as phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and p-coumarate 3-hydroxylase (C3H). researchgate.net Concurrently, L-tyrosine is decarboxylated by tyrosine decarboxylase (TYDC) to produce tyramine (B21549). researchgate.net

The pivotal condensation of tyramine and 3,4-dihydroxybenzaldehyde forms the Schiff base, norcraugsodine, which is then reduced by a reductase enzyme to yield the foundational C6-C2-N-C6-C1 scaffold of all Amaryllidaceae alkaloids, norbelladine (B1215549). researchgate.net Subsequent methylation of norbelladine provides the direct precursor for the crucial oxidative coupling step that leads to the formation of the galanthamine skeleton, from which this compound is derived. chim.it

Chemodiversity and Intraspecific Variability of this compound Content

The content of Amaryllidaceae alkaloids, including this compound, exhibits significant variation both between different species (chemodiversity) and within a single species (intraspecific variability). This variability is influenced by a combination of genetic makeup, geographical location, developmental stage of the plant, and environmental conditions. ub.edunih.gov

While specific quantitative data for this compound (narwedine) is limited in the literature, the extensive research on its product, galanthamine, serves as a strong indicator of the variability that can be expected for its precursors. Different genera within the Amaryllidaceae family, such as Galanthus, Leucojum, Narcissus, Lycoris, and Crinum, are known to produce these alkaloids, but the specific types and quantities vary greatly. ub.edui-scholar.in For example, some populations of Leucojum aestivum may have alkaloid profiles dominated by the galanthamine-type skeleton, while others may predominantly produce lycorine or homolycorine (B1213549) types, showcasing significant chemodiversity. ub.edu

The following tables present data on the galanthamine content in various Amaryllidaceae species, illustrating the chemodiversity and intraspecific variability of this closely related and biosynthetically downstream compound from this compound.

Table 1: Galanthamine Content in Various Crinum Species This interactive table provides data on the galanthamine content found in the bulbs of different Crinum species collected from various locations in India.

| Species | Collection Locality | Galanthamine Content (% dry weight) |

| Crinum asiaticum | Kolhapur, Maharashtra | 0.045 |

| Crinum latifolium | Kolhapur, Maharashtra | 0.061 |

| Crinum defixum | Radhanagari, Maharashtra | 0.028 |

| Crinum viviparum | Amba, Maharashtra | 0.032 |

| Crinum pratense | Sangli, Maharashtra | 0.019 |

| Crinum sp. | Goa | 0.053 |

| Data sourced from Research Communications. i-scholar.in |

Table 2: Galanthamine Content in Various Sternbergia Species This interactive table shows the quantitative analysis of galanthamine in different subspecies of Sternbergia.

| Species | Galanthamine Content (% dry weight) |

| Sternbergia lutea subsp. sicula | 0.0165 |

| Sternbergia lutea subsp. lutea | 0.0100 |

| Sternbergia colchiciflora | Not Detected |

| Sternbergia clusiana | Not Detected |

| Data sourced from the Journal of AOAC International. nih.gov |

This documented variability in a key downstream product underscores the dynamic nature of alkaloid production in the Amaryllidaceae family and suggests a similar, if not greater, variability for precursor compounds like this compound (narwedine).

Chemical Synthesis and Analog Development

Synthetic Methodologies for Galanthaminon and Related Structures

The construction of the tetracyclic core of galanthamine-type alkaloids, which features a spiro quaternary carbon center, has been the subject of extensive research. A variety of synthetic strategies have been employed to achieve this complex synthesis.

The total synthesis of galanthamine (B1674398) has been a long-standing goal in organic chemistry, with numerous approaches being reported. A biomimetic strategy, mimicking the proposed biosynthetic pathway, has been a prominent theme in many syntheses. This approach often involves an oxidative phenol (B47542) coupling as a key step to construct the characteristic spirocyclic dienone core of narwedine, a precursor to galanthamine. chim.it Barton and Kirby's pioneering synthesis in 1962 utilized this strategy, achieving the synthesis of racemic galanthamine and epi-galanthamine via the reduction of racemic narwedine. wikipedia.org

Over the years, various reagents and conditions have been developed to improve the efficiency of this key oxidative coupling step. rsc.org Beyond the biomimetic approach, other notable strategies for constructing the galanthamine scaffold include:

Intramolecular Heck Reaction: This palladium-catalyzed reaction has been effectively used to form the crucial quaternary carbon center. acs.orgacs.org

Enyne Metathesis: Ring-closing metathesis of an enyne precursor has been employed to construct the dihydrofuran ring system within the galanthamine core. nih.gov

Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA): This method has been utilized to set the stereochemistry of key intermediates in the enantioselective synthesis of galanthamine. acs.orgacs.orgnih.gov

Semipinacol Rearrangement: A novel approach involving a semipinacol rearrangement has been developed for the construction of the galanthamine core structure.

These diverse strategies have not only enabled the total synthesis of galanthamine but have also provided access to a range of analogs for further investigation.

Table 1: Key Synthetic Strategies for Galanthamine-Type Scaffolds

| Strategy | Key Transformation | Notable Features |

| Biomimetic Oxidative Phenol Coupling | Formation of the spirocyclic dienone core | Mimics the natural biosynthetic pathway. chim.it |

| Intramolecular Heck Reaction | Creation of the quaternary carbon center | A powerful palladium-catalyzed C-C bond formation. acs.orgacs.org |

| Enyne Metathesis | Construction of the dihydrofuran ring | Efficient ring-closing strategy. nih.gov |

| Asymmetric Allylic Alkylation (AAA) | Enantioselective formation of key stereocenters | Allows for the synthesis of specific enantiomers. acs.orgacs.orgnih.gov |

| Semipinacol Rearrangement | Core structure construction | A unique rearrangement-based approach. |

The synthesis of galanthamine and its analogs can be approached in both a convergent and a divergent manner. A convergent synthesis involves the separate synthesis of different fragments of the molecule, which are then joined together at a late stage. In contrast, a divergent synthesis starts from a common intermediate that can be elaborated into a variety of different target molecules. acs.orgnih.govscilit.com

A prime example of a key intermediate in galanthamine synthesis is narwedine. Most synthetic routes to galanthamine proceed through narwedine, which is the corresponding enone of the allylic alcohol galanthamine. wikipedia.org The reduction of narwedine can yield both galanthamine and its epimer, epigalanthamine. google.com A significant breakthrough in this area was the development of a crystallization-induced dynamic resolution of racemic narwedine. This process allows for the efficient conversion of a racemic mixture of narwedine into the desired (-)-narwedine enantiomer, which can then be stereoselectively reduced to (-)-galanthamine. rsc.org

A notable example of a divergent synthetic strategy was reported by Trost and colleagues, who developed a route that allows for the synthesis of both (-)-galanthamine and (-)-morphine from a common tricyclic intermediate. acs.orgnih.govchemeurope.com This approach highlights the efficiency of divergent synthesis in accessing structurally diverse and medicinally important alkaloids from a single precursor. The key to this divergent approach is a palladium-catalyzed asymmetric allylic alkylation that establishes the crucial stereochemistry early in the synthesis. acs.orgnih.gov

Table 2: Comparison of Convergent and Divergent Synthetic Approaches

| Approach | Description | Application in Galanthamine Synthesis |

| Convergent | Fragments of the target molecule are synthesized independently and then combined. | Synthesis of advanced intermediates that are later cyclized to form the galanthamine core. |

| Divergent | A common intermediate is transformed into a variety of target molecules. | A common tricyclic intermediate is used to synthesize both (-)-galanthamine and (-)-morphine. acs.orgnih.gov |

Chemical Modifications and Prodrug Design

To explore the structure-activity relationships and improve the therapeutic properties of galanthamine, numerous derivatives and analogs have been synthesized. This includes the design of prodrugs to potentially enhance bioavailability and reduce toxicity.

The chemical modification of the galanthamine scaffold has been an active area of research. These modifications have targeted various positions of the molecule to investigate their influence on biological activity. For instance, C2-aryl derivatives of galanthamine have been synthesized and evaluated. researchgate.net

Another approach has been the synthesis of peptide-galanthamine derivatives. In one study, new derivatives were created by attaching peptide fragments to position 11 of the galanthamine structure, with the aim of reducing the compound's toxicity. nih.gov These synthetic efforts provide valuable insights into the pharmacophore of galanthamine and can guide the design of future analogs with improved properties.

The concept of a prodrug involves chemically modifying a drug molecule to improve its pharmacokinetic or pharmacodynamic properties. While specific research on prodrugs of this compound designed to enhance bioavailability is limited, the principles of prodrug design have been applied to the parent compound, galanthamine.

Stereoselective Synthetic Approaches to this compound

The biological activity of galanthamine is highly dependent on its specific stereochemistry. Therefore, the development of stereoselective and enantioselective synthetic methods is of paramount importance. An enantioselective synthesis aims to produce a single enantiomer of a chiral compound.

Several successful enantioselective total syntheses of (-)-galanthamine have been reported. A key strategy in many of these syntheses is the use of transition-metal-mediated reactions to control the stereochemical outcome of key bond-forming steps. For example, a palladium-catalyzed asymmetric allylic alkylation (AAA) has been used to establish the absolute stereochemistry of a key intermediate, which is then carried through the remainder of the synthesis. acs.orgacs.org

Other stereoselective methods that have been employed in the synthesis of galanthamine include:

Enantioselective Ring-Closing Metathesis: To form the dihydrofuran ring with high stereocontrol. nih.govsoton.ac.uksoton.ac.uk

Asymmetric Imino-Aldol Reaction: For the construction of chiral building blocks. soton.ac.uksoton.ac.uk

Substrate-Controlled Diastereoselective Reactions: Where the existing stereocenters in a molecule direct the stereochemical outcome of subsequent reactions.

These advanced synthetic methods have been crucial in providing access to enantiomerically pure galanthamine and its analogs, which is essential for the evaluation of their biological activities. nih.gov

Pharmacological and Molecular Research on Galanthaminon

Interactions with Cholinergic System Components

Galanthaminon, as a Galantamine-type alkaloid, is investigated for its potential to modulate key components of the cholinergic system, including enzymes involved in acetylcholine (B1216132) breakdown and receptors that mediate cholinergic signaling.

Investigation of Cholinesterase Inhibition Potency

The inhibition of cholinesterases, enzymes responsible for hydrolyzing the neurotransmitter acetylcholine, is a primary mechanism by which many therapeutic agents target cholinergic deficits. Research has explored the potency of this compound and related alkaloids in this regard.

Studies investigating Amaryllidaceae alkaloids have included this compound in evaluations of their in vitro activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) ufro.cl. While this compound has been detected in alkaloidal extracts tested for AChE inhibitory activity, specific quantitative data, such as IC₅₀ values for this compound against AChE and BChE, are not extensively detailed in the readily available literature. However, Galantamine, a closely related compound and a representative of this alkaloid class, has well-characterized inhibitory properties. Galantamine acts as a reversible, competitive inhibitor of AChE with significant potency.

| Enzyme Target | Inhibitor | IC₅₀ Value (μM) | Selectivity (AChE vs BChE) |

| Acetylcholinesterase (AChE) | Galantamine | 0.35 | ~50-fold |

| Butyrylcholinesterase (BChE) | Galantamine | Not specified | ~50-fold |

Note: The data presented in this table pertains to Galantamine as a representative Galantamine-type alkaloid, as specific quantitative IC₅₀ values for this compound were not detailed in the reviewed sources.

The impact of this compound on human butyrylcholinesterase (HuBuChE) activity is an area of ongoing research within the broader study of Amaryllidaceae alkaloids. While Galantamine exhibits a degree of selectivity, showing greater potency against AChE than BChE, specific contributions of this compound to HuBuChE activity require further detailed investigation. The precise quantitative effects of this compound on HuBuChE remain less characterized in the available literature compared to its AChE inhibitory potential.

Allosteric Potentiation of Nicotinic Acetylcholine Receptors (nAChRs) by Galantamine-Type Alkaloids

Beyond cholinesterase inhibition, Galantamine-type alkaloids, including this compound, are explored for their capacity to modulate nicotinic acetylcholine receptors (nAChRs). These receptors play a crucial role in cognitive function and neurotransmission.

Galantamine is recognized as a potent allosteric potentiating ligand of various human nAChR subtypes, such as α₄β₂ and α₇ wikipedia.org. This potentiation involves binding to a site distinct from the acetylcholine binding site, leading to conformational changes that enhance the receptor's response to acetylcholine. This allosteric modulation can increase acetylcholine release, contributing to improved cholinergic signaling. Research indicates that this compound is also evaluated within the context of enhancing agonist responses of nAChRs ufro.cl. However, detailed findings on how this compound specifically modulates receptor activation kinetics or alters ligand affinity for different nAChR subtypes are subjects requiring further detailed study.

The mechanism by which Galantamine-type alkaloids exert their allosteric effects on nAChRs involves specific binding interactions at allosteric sites on the receptor complex wikipedia.org. These interactions induce conformational shifts that prime the receptor for activation or increase its sensitivity to endogenous agonists like acetylcholine. While Galantamine's binding has been investigated, the precise allosteric binding sites and the detailed mechanistic insights into how this compound interacts with these sites to achieve receptor modulation are areas that warrant more in-depth molecular research.

Cellular and Subcellular Mechanisms of Action

Research into the specific cellular and subcellular mechanisms of this compound is limited, especially when compared to its derivative, Galanthamine (B1674398). The available literature primarily positions this compound (Narwedine) within biosynthetic pathways or as a compound with certain observed biological activities.

Functional Assays in Recombinant Cell Lines

Studies directly investigating the functional assays of this compound (Narwedine) in recombinant cell lines are not prominently featured in the retrieved scientific literature. Recombinant cell lines, such as HEK293 or CHO cells, are widely utilized in drug discovery and research to express specific proteins, receptors, or enzymes for detailed study of molecular interactions and cellular responses biocompare.comcusabio.comeurofinsdiscovery.comnih.govgenewiz.comevitria.comeuroscreenfast.comnih.gov. These assays are crucial for characterizing a compound's mechanism of action, efficacy, and potential therapeutic targets. However, specific reports detailing the use of this compound in such controlled experimental systems, either to elucidate its own primary mechanism or its potential as a prodrug, have not been identified.

Enzymatic Reaction Kinetics of this compound and its Biotransformation Products

This compound (Narwedine) plays a significant role in the biosynthetic pathway of Galanthamine. It is known that Narwedine can be enzymatically reduced to Galanthamine ptfarm.pl. Enzymes such as cytochrome P450 (CYP96T1) and N-methyltransferase (N40MT) are involved in the synthesis of Narwedine from earlier precursors like 4'-O-methylnorbelladine google.comfrontiersin.org. While these pathways highlight the biotransformation of precursors leading to Narwedine and its subsequent reduction to Galanthamine, detailed kinetic data specifically characterizing the enzymatic reaction kinetics of this compound itself or its other biotransformation products, independent of its role as a Galanthamine precursor, is not extensively documented in the provided search results.

Preclinical In Vitro and Ex Vivo Studies

Preclinical studies aim to evaluate a compound's safety and efficacy before human trials. For this compound, the focus in this context is largely on its role as a precursor or its inherent biological activities, rather than its direct evaluation as a prodrug of Galanthamine.

Assessment of Prodrug Conversion Kinetics in Biological Extracts (e.g., Brain Extract)

The concept of prodrugs for Galanthamine involves chemical modifications to enhance properties like blood-brain barrier (BBB) permeability, with subsequent conversion back to active Galanthamine within the brain google.comgoogle.comnih.govgoogle.com. Patents describe the development of such prodrugs and their evaluation in biological extracts, including brain homogenates, to assess conversion kinetics googleapis.comgoogle.com. However, the retrieved literature does not identify this compound (Narwedine) as a compound studied or developed for its prodrug conversion kinetics in biological extracts, particularly in the context of being a prodrug of Galanthamine. Its primary recognized role is that of a biosynthetic precursor.

Evaluation in Acute Toxicity Protection Tests for Neuroprotective Activity (as a prodrug of galanthamine)

While Narwedine has demonstrated some neuroprotective effects in certain in vitro models, such as against oxidative stress-induced cytotoxicity in SH-SY5Y cells sci-hub.se, there is a lack of specific preclinical research evaluating this compound (Narwedine) in acute toxicity protection tests specifically as a prodrug of Galanthamine. The studies that have investigated Galanthamine prodrugs focus on other chemical derivatives designed to improve delivery or reduce side effects google.comgoogle.comgoogle.com. Therefore, its potential role or evaluation in such tests, as a prodrug mechanism for Galanthamine, remains uncharacterized in the available data.

Computational and Theoretical Investigations

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking and ligand-protein interaction analyses are vital for predicting how a molecule binds to biological targets, thereby elucidating its mechanism of action. Galanthaminon, as a member of the galanthamine-type alkaloid family, is of interest due to the known cholinergic activity of its relatives, particularly their inhibition of acetylcholinesterase (AChE) researchgate.netmdpi.comscielo.brufro.cl.

Prediction of this compound Binding Modes to Cholinergic Enzymes and Receptors

Studies involving galanthamine-type alkaloids have employed molecular docking to investigate their interactions with cholinergic enzymes. This compound has been detected in extracts alongside other galanthamine-type alkaloids that have been subjected to in silico binding studies with AChE researchgate.netmdpi.comscielo.br. For instance, computational experiments have evaluated the activity of galanthamine-type alkaloids, including those detected alongside this compound, against various human AChE structures researchgate.netscielo.br. These investigations aim to understand the binding affinities and interactions within the enzyme's active site.

Source scielo.br reported the detection of this compound in a hexanic alkaloidal extract and subsequently presented molecular docking results for related compounds against human AChE (1C2B). These studies indicated that while this compound itself did not have its specific docking results detailed in the snippet, related galanthamine-type alkaloids exhibited significant binding affinities. Galantamine, a closely related compound, is also known to interact with nicotinic acetylcholine (B1216132) receptors by binding to a distinct allosteric site google.com.

Table 1: Molecular Docking Insights for Galanthamine-Type Alkaloids

| Compound | Target Enzyme | Binding Metric (e.g., Binding Energy) | Predicted Ki | Source Snippet | Notes |

| Galanthamine (B1674398) | Human AChE | -8.0 kcal/mol | 1.38 µM | scielo.br | This compound was detected in studies involving these compounds, suggesting its potential involvement in similar interactions. |

| Lycoramine | Human AChE | -9.07 kcal/mol | 0.23 µM | scielo.br | This compound was detected in studies involving these compounds, suggesting its potential involvement in similar interactions. |

| Norpluvine diacetate | Human AChE | -8.94 kcal/mol | 0.28 µM | scielo.br | This compound was detected in studies involving these compounds, suggesting its potential involvement in similar interactions. |

| 6α-deoxy-tazettine | Human AChE | -8.12 kcal/mol | 1.13 µM | scielo.br | This compound was detected in studies involving these compounds, suggesting its potential involvement in similar interactions. |

Quantum Chemical Calculations and Spectroscopic Prediction

Quantum chemical calculations and theoretical spectroscopy are fundamental tools for understanding a molecule's electronic structure, reactivity, and for aiding in structural confirmation.

Elucidation of Electronic Structure and Reactivity Profiles

Computational methods provide essential data regarding the physicochemical properties of this compound, offering insights into its electronic structure and potential reactivity. PubChem provides several computed descriptors for this compound (CID 625124), which are derived from theoretical calculations and offer a foundational understanding of its molecular characteristics.

Table 2: Computed Physicochemical Properties of this compound

| Property | Value | Method/Source |

| Molecular Formula | C17H19NO3 | PubChem nih.gov |

| Molecular Weight | 285.34 g/mol | PubChem nih.gov |

| XLogP3 | 1.7 | XLogP3 nih.gov |

| Topological Polar Surface Area (TPSA) | 38.8 Ų | Cactvs nih.gov |

| Rotatable Bond Count | 7 | Cactvs nih.gov |

| IUPAC Name | 9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-one | Lexichem TK nih.gov |

| CAS Number | 296237-49-5 | PubChem nih.gov |

| Synonyms | (+/-)-Narwedine, this compound | PubChem nih.gov |

Analytical Methodologies for Galanthaminon Research

Extraction and Isolation Techniques from Botanical Sources

Galanthamine (B1674398) is typically extracted from plant materials such as bulbs and aerial parts of Amaryllidaceae species. Various methods are utilized to optimize yield and purity. Classical organic solvent extraction, often using methanol (B129727) or acidified water, is a common initial step. Microwave-assisted extraction and supercritical carbon dioxide extraction are also employed for enhanced efficiency. Following initial extraction, purification steps like flash-column chromatography and thin-layer chromatography (TLC) are used to isolate Galanthamine from other alkaloids present in the plant matrix. One study reported an average recovery of 0.15% during the isolation of Galanthamine from Leucojum aestivum. Another method described the use of acidic solvent extraction followed by flash-column chromatography and TLC for isolation.

Chromatographic Separation and Detection Methods

Chromatographic techniques are fundamental for separating Galanthamine from complex plant extracts and pharmaceutical formulations, allowing for its subsequent detection and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

GC-MS is a powerful technique for both identifying and quantifying Galanthamine and other related alkaloids in plant samples. GC-MS allows for the separation of volatile compounds based on their boiling points and polarity, followed by mass spectrometric detection, which provides structural information through fragmentation patterns. Studies have used GC-MS for the qualitative and quantitative analysis of Amaryllidaceae-type alkaloids, including Galanthamine, in various plant species. For example, GC-MS analysis has been employed to identify Galanthamine, lycorine (B1675740), and tazettine (B33) in Galanthus reginae-olgae. Pre-analytical sample preparation, particularly for GC-MS, can be time-consuming.

High-Performance Liquid Chromatography (HPLC) for Purity and Content Determination

HPLC is widely recognized as a robust and versatile method for the quantitative determination of Galanthamine in both plant materials and pharmaceutical products. HPLC methods typically employ reversed-phase C18 columns with mobile phases consisting of buffer solutions and organic solvents like acetonitrile (B52724) or methanol. Detection is commonly performed using UV detectors, often at wavelengths around 230 nm or 288 nm, where Galanthamine exhibits significant absorbance.

Several studies have detailed the development and validation of HPLC methods for Galanthamine:

A RP-HPLC method using an Inertsil ODS-3V column with a phosphate (B84403) buffer and acetonitrile mixture (75:25 v/v) detected Galanthamine at 230 nm with a retention time of 4.2 minutes. This method showed linearity in the range of 6-30 µg/ml with an excellent correlation coefficient (r² = 0.999).

Another study utilized a C18 column with a mobile phase of trifluoroacetic acid-water-acetonitrile (0.01:95:5 v/v/v) and detected Galanthamine at 288 nm. This method reported limits of detection and quantification for Galanthamine at 0.00745 µg mL⁻¹ and 0.0279 µg mL⁻¹, respectively.

For impurity profiling, micellar electrokinetic chromatography (MEKC) coupled with electrospray ionization mass spectrometry (ESI-MS) has been evaluated for detecting and characterizing Galanthamine impurities.

Table 1: Summary of HPLC Parameters for Galanthamine Determination

| Method Feature | Reference | Reference | Reference | Reference |

| Column | Inertsil ODS-3V (150 mm × 4.6 mm, 5μ) | C18 small pore (100 Å) | Not specified (C18 column used) | Agilent Extend C18 (250×4.6 mm, 5 μm) |

| Mobile Phase | Phosphate buffer: Acetonitrile (75:25 v/v) | TFA-water-acetonitrile (0.01:95:5 v/v/v) | Ammonium carbonate water solution: Acetonitrile (85:15 v/v) | TFA-water: Acetonitrile (85/15, v/v) |

| Flow Rate | 1.0 ml/min | 1 mL/min | 1 mL/min | 1.0 mL/min |

| Detection Wavelength | 230 nm | 288 nm | Not specified (DAD used) | 288 nm |

| Retention Time (approx.) | 4.2 min | Not specified | Not specified | 4.04 min |

| Linearity Range | 6-30 µg/ml (r² = 0.999) | 2.5 to 40 µg mL⁻¹ (r² = 0.9998) | 2.5 to 40 µg mL⁻¹ (r² = 0.9998) | 5-30 μg/mL (r² > 0.999) |

| LOD | Not specified | 0.00745 µg mL⁻¹ | 0.00745 µg mL⁻¹ | 0.70 µg mL⁻¹ |

| LOQ | Not specified | 0.0279 µg mL⁻¹ | 0.03675 µg mL⁻¹ | 2.10 µg mL⁻¹ |

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are vital for confirming the structure of isolated Galanthamine and identifying any impurities or degradation products. Mass Spectrometry (MS) provides information about the molecular weight and fragmentation patterns, aiding in structural identification. Techniques like LC-MS/MS are particularly useful for identifying unknown impurities by providing detailed fragmentation data. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H NMR) and 2D NMR, is indispensable for detailed structural elucidation, confirming connectivity and stereochemistry. Infrared (IR) spectroscopy is also used to identify functional groups present in the molecule. Vibrational circular dichroism (VCD) and Raman optical activity (ROA) have also been employed for determining the absolute configuration of Galanthamine.

Method Development and Validation in Pharmaceutical and Natural Product Research

The development and validation of analytical methods for Galanthamine are critical for ensuring the quality control of pharmaceutical products and the reliable analysis of natural sources. Validation parameters, typically following guidelines such as ICH Q2(R1), include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.

Specificity : Methods are validated to ensure they can accurately quantify Galanthamine in the presence of related substances and excipients. Peak purity assessments and analysis of spiked samples with excipients confirm specificity.

Linearity : A linear relationship between analyte concentration and instrument response is established over a defined range. High regression coefficients (r² > 0.999) are typically achieved.

Accuracy and Precision : Accuracy is assessed through recovery studies, with mean recovery values often reported between 99% and 100%. Precision is evaluated by measuring the relative standard deviation (% RSD), which is typically kept below 2.0% for both intra-day and inter-day variability.

LOD and LOQ : These parameters define the lowest concentration that can be reliably detected and quantified. For HPLC methods, LOD values can range from 0.00745 µg mL⁻¹ to 0.70 µg mL⁻¹, with corresponding LOQ values ranging from 0.0279 µg mL⁻¹ to 2.10 µg mL⁻¹.

Robustness : Methods are tested for their ability to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, mobile phase composition, temperature), ensuring reliability for routine use.

These validated methods are essential for quality control laboratories, stability studies, and ensuring the safety and efficacy of Galanthamine-containing products.

Compound List:

Galanthamine

Lycorine

Tazettine

Crinine

Neronine

N-Desmethylgalantamine

Epigalantamine

Narwedine

Sanguinine

N-allylnorgalanthamine

N-(14-methylallyl) norgalanthamine

Pretazettine

Nortazettine

Macronine

Trisphaeridine

Hordenine

Methyltyramine

Ipratropium

Sulpiride

Loratadine

Glimepride

Future Research Directions and Translational Outlook

Discovery of Novel Galanthaminon-Type Alkaloids with Enhanced Bioactivity

The Amaryllidaceae family is a rich botanical source of structurally diverse alkaloids, with over 650 compounds identified to date. oup.comnih.gov Many of these compounds exhibit a wide array of promising biological activities, including anticancer, antiviral, anti-inflammatory, and acetylcholinesterase (AChE) inhibitory effects. oup.comrsc.orgresearchgate.net Future research will focus on the systematic exploration of this natural chemical diversity to identify novel this compound-type alkaloids. This involves screening plant extracts from various Amaryllidaceae species that have been underexplored. mdpi.com

Furthermore, semisynthesis and derivatization of the this compound core structure will be a pivotal strategy. By modifying functional groups on the this compound scaffold—such as the hydroxyl group, the azepine tertiary nitrogen, or the methoxy (B1213986) group—researchers can create libraries of novel analogues. ddg-pharmfac.net These new chemical entities will then be subjected to rigorous bioactivity screening to identify compounds with enhanced potency, selectivity, or entirely new pharmacological profiles compared to the parent molecule. researchgate.netresearchgate.net For instance, while galantamine is a weak AChE inhibitor, synthetic derivatives have been developed with significantly improved activity. guidetopharmacology.orgnih.gov

Table 1: Bioactivities of Representative Amaryllidaceae Alkaloids

| Alkaloid | Skeleton Type | Reported Bioactivity | Reference |

| Galantamine | Galanthamine (B1674398) | Acetylcholinesterase Inhibition, Allosteric Nicotinic Modulation | scielo.brdrugbank.com |

| Lycorine (B1675740) | Lycorine | Antiviral, Anticancer, Anti-inflammatory | oup.comrsc.orgacs.org |

| Haemanthamine (B1211331) | Crinine | Anticancer, Antiviral | oup.comnih.gov |

| Narciclasine (B1677919) | Narciclasine | Anticancer | horizonepublishing.comresearchgate.net |

| Pancratistatin | Pancratistatin | Anticancer | oup.com |

| Tazettine (B33) | Tazettine | Anticancer | nih.gov |

Development of Advanced Synthetic and Biosynthetic Engineering Approaches

The limited availability of this compound from natural sources necessitates the development of efficient and scalable production methods. Future research will heavily invest in both advanced chemical synthesis and innovative biosynthetic engineering strategies.

Chemical Synthesis: While total synthesis of the complex galantamine structure has been achieved through various strategies, including biomimetic oxidative phenol (B47542) coupling and transition metal-catalyzed reactions, these routes are often lengthy and low-yielding. rsc.orgresearchgate.netchim.it Future efforts will aim to develop more concise and efficient synthetic pathways to this compound and its derivatives. This includes the exploration of novel catalytic methods, such as chemoenzymatic approaches using laccase enzymes and electrosynthesis, which offer greener and more efficient alternatives to traditional oxidants for the key oxidative coupling step. rsc.org

Biosynthetic Engineering: A paradigm shift towards microbial production platforms offers a sustainable and scalable alternative to plant extraction or chemical synthesis. bohrium.comproquest.com This involves identifying and characterizing the complete biosynthetic pathway of galanthamine-type alkaloids and then reconstructing it in a heterologous host like yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli). nih.govlivescience.io Researchers have already begun engineering key enzymes in the galantamine pathway for improved stability and activity. technologypublisher.com Future work will focus on assembling the entire multi-enzyme cascade in microbes, optimizing metabolic flux to enhance yields, and potentially creating "non-natural" this compound analogues through combinatorial biosynthesis. proquest.comlivescience.io

Comprehensive Elucidation of this compound's Biological Targets Beyond Cholinergic Systems

While the parent compound galantamine is primarily known for its effects on the cholinergic system—inhibiting acetylcholinesterase and allosterically modulating nicotinic acetylcholine (B1216132) receptors—the broader Amaryllidaceae alkaloid family displays a remarkable range of pharmacological activities. guidetopharmacology.orgnih.gov A critical future direction is to move beyond the cholinergic hypothesis and comprehensively screen this compound and its novel derivatives against a wide panel of biological targets.

This includes investigating their potential as:

Antiviral agents: Alkaloids like lycorine and hemanthamine (B72866) have shown potent activity against a range of viruses, including coronaviruses. acs.orgmdpi.com

Anticancer agents: Compounds such as narciclasine and haemanthamine exhibit significant cytotoxic effects against various cancer cell lines. rsc.orgnih.gov

Anti-inflammatory compounds: Certain Amaryllidaceae alkaloids have demonstrated the ability to inhibit cyclooxygenase enzymes. oup.com

Identifying new targets will not only open up novel therapeutic applications for this compound-based compounds but also provide deeper insights into their mechanisms of action, potentially leading to the development of drugs for diseases unrelated to neurodegeneration. scielo.brresearchgate.net

Integration of Omics Technologies for Systems-Level Understanding of Biosynthesis and Action

A systems-level understanding of how this compound-type alkaloids are produced in plants and how they interact with biological systems is crucial for their effective development. The integration of multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—will be instrumental in achieving this holistic view. horizonepublishing.comresearchgate.netfrontiersin.org

In the context of biosynthesis, researchers are using transcriptomics to identify candidate genes encoding the enzymes responsible for the complex alkaloid pathways in plants like Narcissus and Lycoris. nih.govcore.ac.uk By combining this data with proteomics and metabolomics, a complete picture of the metabolic network can be constructed. mdpi.com This knowledge is essential for metabolic engineering efforts aimed at boosting alkaloid production in either the native plants or in microbial hosts. proquest.comfrontiersin.org

From a pharmacological perspective, omics approaches can help elucidate the mechanism of action of this compound derivatives. For example, treating cells with a novel compound and subsequently analyzing changes in gene expression (transcriptomics) and protein levels (proteomics) can reveal the pathways and biological processes modulated by the drug, helping to identify its molecular targets. mdpi.com

Exploration of New Analytical Platforms for High-Throughput Screening and Quantification

The discovery of novel this compound analogues and the optimization of their production require robust and efficient analytical methods. Future research will focus on developing and implementing new analytical platforms for high-throughput screening (HTS) and precise quantification.

For discovery, HTS assays are essential for rapidly evaluating large libraries of synthetic derivatives or plant extracts for desired biological activities. researchgate.net This includes microplate-based assays for enzyme inhibition and cell-based assays to measure cytotoxicity or antiviral effects. acs.orgresearchgate.net

For quantification and characterization, advanced analytical techniques are necessary. While High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection is a standard method, there is a need for faster and more sensitive techniques. dergipark.org.trresearchgate.net The development of Ultra-High-Performance Liquid Chromatography (UHPLC)-MS/MS methods and comprehensive Gas Chromatography-Mass Spectrometry (GC-MS) analysis will allow for more detailed profiling of alkaloids in complex mixtures and precise quantification in various matrices. wiley.com These advanced analytical platforms are vital for quality control in manufacturing, pharmacokinetic studies, and metabolomic analyses.

Q & A

Q. How to structure a research proposal for funding this compound-related mechanistic studies?

- Methodological Answer : Proposals should include:

- Aim 1 : Hypothesis-driven target validation (e.g., CRISPR-Cas9 knockout models).

- Aim 2 : Pharmacodynamic profiling across multiple timepoints/doses.

- Aim 3 : Exploratory toxicology screens (e.g., hepatocyte viability assays).

- Budget Justification : Itemize costs for analytical services (e.g., metabolomics) and animal housing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.